An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-Bromophenyl)-N-methylmethanesulfonamide
An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-Bromophenyl)-N-methylmethanesulfonamide
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. N-(4-Bromophenyl)-N-methylmethanesulfonamide (CAS No. 172517-39-4) represents a class of sulfonamide compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological potential.[1][2] The sulfonamide functional group is a cornerstone in the design of various therapeutic agents.[1] This guide provides a comprehensive overview of the spectroscopic methodologies required to fully characterize this molecule.
As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a strategic guide. It explains the causality behind experimental choices and outlines a self-validating system of analysis. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the identity and structure of N-(4-Bromophenyl)-N-methylmethanesulfonamide.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-bromophenyl)-N-methylmethanesulfonamide |
| CAS Number | 172517-39-4[3] |
| Molecular Formula | C₈H₁₀BrNO₂S[3] |
| Molecular Weight | 264.14 g/mol [3] |
| Chemical Structure |
|
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. For N-(4-Bromophenyl)-N-methylmethanesulfonamide, we can predict a distinct pattern of signals that, if observed, provides strong evidence for the proposed structure.
Predicted ¹H NMR Spectrum Analysis
| Predicted Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale & Interpretation |
| Aromatic Protons (Ha) | Doublet (d) | ~7.5 - 7.7 | These two protons are adjacent to the bromine atom. The electron-withdrawing nature of bromine deshields them, shifting them downfield. They will appear as a doublet due to coupling with the adjacent Hb protons. |
| Aromatic Protons (Hb) | Doublet (d) | ~7.2 - 7.4 | These two protons are adjacent to the N-sulfonamide group. They are also deshielded and will appear as a doublet due to coupling with the Ha protons. Together, Ha and Hb form a characteristic AA'BB' system typical of 1,4-disubstituted benzene rings.[4] |
| N-Methyl Protons (-N-CH₃) | Singlet (s) | ~3.2 - 3.4 | The three protons of the methyl group attached to the nitrogen are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. The electronegative nitrogen and the sulfonyl group cause a significant downfield shift. |
| S-Methyl Protons (-SO₂-CH₃) | Singlet (s) | ~2.8 - 3.0 | The three protons of the methyl group attached to the sulfonyl group are also equivalent and will appear as a singlet. The strong electron-withdrawing effect of the SO₂ group causes a downfield shift. |
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its higher polarity.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[5]
-
Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 25°C). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a 90° pulse angle, and a relaxation delay of at least 5 seconds to ensure accurate integration.
Workflow for ¹H NMR Data Interpretation
Caption: A stepwise workflow for the interpretation of a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
Carbon-13 NMR provides information on the different carbon environments in the molecule. As the ¹³C isotope is only ~1.1% abundant, spectra typically take longer to acquire but are invaluable for confirming the carbon framework.
Predicted ¹³C NMR Spectrum Analysis
| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Rationale & Interpretation |
| C-N (Aromatic) | ~140 - 145 | The aromatic carbon directly attached to the nitrogen atom is significantly deshielded by the electronegative nitrogen and the sulfonyl group. |
| C-H (Aromatic) | ~128 - 133 | The four aromatic C-H carbons will produce two distinct signals due to the molecule's symmetry. The carbons ortho to the bromine and meta to the nitrogen will be in a similar environment, as will the carbons meta to the bromine and ortho to the nitrogen. Carbons in aromatic rings typically absorb in the 120-150 ppm range.[6][7] |
| C-Br (Aromatic) | ~120 - 125 | The carbon atom bonded to bromine experiences a moderate deshielding effect. Its chemical shift is influenced by the heavy atom effect of bromine. |
| S-CH₃ | ~40 - 45 | The methyl carbon attached to the sulfonyl group is deshielded by the two oxygen atoms and the sulfur atom. |
| N-CH₃ | ~35 - 40 | The methyl carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom. |
Experimental Protocol: ¹³C NMR Acquisition
The sample preparation is identical to that for ¹H NMR. The acquisition, however, is different. A standard ¹³C experiment is proton-decoupled, meaning all signals appear as singlets, which simplifies the spectrum by removing C-H coupling. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, providing further structural confirmation.
Part 2: Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present.
Predicted FT-IR Spectrum Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium to weak | Characteristic of C-H bonds on a benzene ring. |
| ~2980 - 2850 | Aliphatic C-H Stretch | Medium to weak | Arises from the C-H bonds in the two methyl groups. |
| ~1580 & ~1480 | Aromatic C=C Stretch | Strong to medium | These two bands are characteristic of the benzene ring stretching vibrations. |
| ~1350 - 1320 | SO₂ Asymmetric Stretch | Strong | This is a highly characteristic and strong absorption for the sulfonamide group.[8] |
| ~1160 - 1140 | SO₂ Symmetric Stretch | Strong | This second strong band is also a key identifier for the sulfonamide functional group.[8] |
| ~920 - 890 | S-N Stretch | Medium | Stretching vibration of the sulfur-nitrogen bond.[8] |
| ~820 | C-H Out-of-plane Bend | Strong | A strong band in this region is indicative of 1,4-disubstitution (para) on a benzene ring. |
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: The spectrum can be acquired using either a KBr (Potassium Bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This method is faster and requires minimal sample preparation.[9]
-
-
Background Scan: First, an IR spectrum of the empty sample compartment (or clean ATR crystal) is taken as a background.
-
Sample Scan: The sample is then scanned, and the background is automatically subtracted to produce the final spectrum.
Workflow for FT-IR Data Interpretation
Caption: A workflow for identifying functional groups using FT-IR spectroscopy.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Predicted Mass Spectrum Analysis (Electrospray Ionization - ESI)
-
Molecular Ion Peak: The most critical piece of information is the molecular weight. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, we expect to see a characteristic doublet for the molecular ion.
-
[M+H]⁺: A peak at m/z 264.98 (for C₈H₁₁⁷⁹BrNO₂S⁺)
-
[M+2+H]⁺: An equally intense peak at m/z 266.98 (for C₈H₁₁⁸¹BrNO₂S⁺) The observation of this 1:1 isotopic pattern is definitive proof of the presence of one bromine atom in the molecule.
-
-
Key Fragmentation Pathways: Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule will fragment in predictable ways. For sulfonamides, common fragmentation involves the cleavage of the S-N bond.[10][11]
-
Loss of SO₂CH₃: Cleavage of the N-S bond could lead to the formation of the N-methyl-4-bromoaniline radical cation at m/z 185/187.
-
Loss of C₆H₄Br: Cleavage could also result in the formation of the [CH₃NSO₂CH₃]⁺ ion.
-
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of an acid (e.g., formic acid) is often added to promote protonation ([M+H]⁺) in positive ion mode.
-
Infusion: The solution is infused directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their m/z ratio to generate the mass spectrum. For fragmentation studies, an MS/MS experiment would be performed.
Workflow for Mass Spectrometry Data Interpretation
Caption: A workflow for structure confirmation using mass spectrometry.
Summary and Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful, multi-faceted approach to the structural characterization of N-(4-Bromophenyl)-N-methylmethanesulfonamide. Each technique yields a unique and complementary piece of the structural puzzle.
-
¹H and ¹³C NMR confirm the carbon-hydrogen framework, connectivity, and symmetry.
-
FT-IR validates the presence of key functional groups, particularly the defining sulfonamide moiety.
-
Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) and offers further structural insights through fragmentation.
By following the methodologies and interpretive workflows outlined in this guide, researchers can confidently and accurately verify the structure and identity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available from: [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. Available from: [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available from: [Link]
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Chen, Y., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Available from: [Link]
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